![molecular formula C15H9NOS B12547542 3-Phenylthieno[2,3-b]pyrrolizin-8-one CAS No. 156274-15-6](/img/structure/B12547542.png)
3-Phenylthieno[2,3-b]pyrrolizin-8-one
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Overview
Description
3-Phenylthieno[2,3-b]pyrrolizin-8-one is a heterocyclic compound that belongs to the class of thienopyrrolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-b]pyrrolizinone core with a phenyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylthieno[2,3-b]pyrrolizin-8-one typically involves the aromatization of 2-hydroxypyrrolo[1,2-a]thieno[3,2-e][1,4]diazepines. This process can be achieved using thionyl chloride as a reagent . The reaction conditions generally require the use of common chemicals and solvents such as those available from Sigma-Aldrich or Acros-Organics .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Phenylthieno[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Electrophilic Addition: For example, the reaction with dry hydrogen chloride to form a 1-chloro-1,2-dihydro derivative.
Nucleophilic Substitution: The halogen in the 1-chloro-1,2-dihydro derivative can be displaced by O-nucleophiles to form different products.
Bromination: Bromination using N-bromosuccinimide in the presence of nucleophiles or under free radical conditions.
Formylation: Vilsmeier formylation to produce various formylated products.
Common Reagents and Conditions
Thionyl Chloride: Used for aromatization reactions.
Dry Hydrogen Chloride: Used for electrophilic addition reactions.
N-Bromosuccinimide: Used for bromination reactions.
Vilsmeier Reagent: Used for formylation reactions.
Major Products
1-Chloro-1,2-dihydro Derivative: Formed from electrophilic addition.
Various Formylated Products: Formed from Vilsmeier formylation.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that derivatives of thieno[2,3-b]pyrrolizin-8-one exhibit potent anti-inflammatory effects. For instance, compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha, making them potential candidates for treating inflammatory diseases. These compounds can be formulated into pharmaceutical compositions for various routes of administration, including oral, topical, and parenteral .
Cancer Treatment
The compound has demonstrated promising activity against cancer cells, particularly in inhibiting the FOXM1 transcription factor associated with aggressive breast cancer phenotypes. Studies have shown that certain derivatives can significantly reduce the expression of FOXM1 in triple-negative breast cancer cell lines (MDA-MB-231), indicating their potential as therapeutic agents in oncology .
Table 1: Summary of Biological Activities
Case Study: FOXM1 Inhibition
In a study evaluating the structure-activity relationship of thieno[2,3-b]pyrrolizin derivatives, specific substitutions were found to enhance anti-proliferative activity in MDA-MB-231 cells. Compounds with electron-withdrawing groups demonstrated a significant reduction in FOXM1 levels compared to controls, suggesting a targeted approach for drug design in cancer therapy .
Mechanism of Action
The mechanism of action of 3-Phenylthieno[2,3-b]pyrrolizin-8-one involves its interaction with molecular targets such as tubulin and protein kinases. As an antitubulin agent, it interferes with the dynamic assembly of tubulin, preventing the formation of microtubules essential for cellular integrity and cell division . Additionally, it acts as an inhibitor of protein kinases, which play crucial roles in cell cycle regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylthieno[2,3-b]pyridines: These compounds are selective inhibitors of plasmodial glycogen synthase kinase-3 and have antiplasmodial activity.
Thieno[3,4-b]pyrrolizines: These compounds have been tested against protein kinases and have shown moderate inhibitory activity.
Uniqueness
3-Phenylthieno[2,3-b]pyrrolizin-8-one is unique due to its specific structure and the presence of a phenyl group at the 3-position, which contributes to its distinct biological activities and potential applications in medicinal chemistry. Its ability to act as both an antitubulin agent and a protein kinase inhibitor highlights its versatility and potential for therapeutic development.
Biological Activity
3-Phenylthieno[2,3-b]pyrrolizin-8-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, structure-activity relationships (SAR), and biological evaluations, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thieno[2,3-b]pyrrolizin backbone with a phenyl substituent at the 3-position. Its molecular formula is C12H9N1O, and it has a molecular weight of 195.21 g/mol. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired thienopyrrolizin structure.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: The compound has shown potential in inhibiting tumor cell proliferation. It acts on specific molecular targets involved in cancer cell growth and survival.
- Anti-inflammatory Effects: Studies suggest that it can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.
- Neuroprotective Properties: There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the phenyl ring or modifications to the thieno or pyrrolizin moieties can significantly alter its potency and selectivity against various biological targets.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of cytokine release | |
Neuroprotection | Protection against oxidative stress |
Table 2: Structure-Activity Relationship Insights
Compound Variant | Substituent | IC50 (μM) | Biological Effect |
---|---|---|---|
Base Compound | None | X | Reference activity |
Variant A | -Cl | Y | Increased potency |
Variant B | -Br | Z | Decreased activity |
Case Studies
-
Anticancer Efficacy in Triple-Negative Breast Cancer:
A study evaluated the effects of this compound on MDA-MB-231 cells. The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Molecular docking studies indicated favorable interactions with key proteins involved in cell cycle regulation. -
Neuroprotection Against Oxidative Stress:
In vitro assays showed that the compound could reduce neuronal cell death induced by oxidative agents. This effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.
Properties
CAS No. |
156274-15-6 |
---|---|
Molecular Formula |
C15H9NOS |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-phenylthieno[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9NOS/c17-14-12-7-4-8-16(12)13-11(9-18-15(13)14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YYQSSUSYLXBUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O |
Origin of Product |
United States |
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